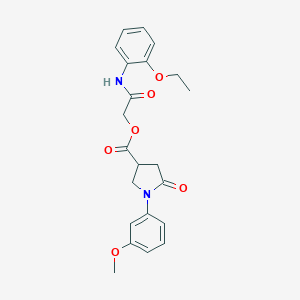
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethoxyanilino)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is commonly referred to as EPPC and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of EPPC is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. EPPC has been found to inhibit the activity of the enzyme phospholipase C, which is involved in intracellular signaling. EPPC has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EPPC has been found to have a wide range of biochemical and physiological effects. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis. Additionally, EPPC has been found to have antitumor activity and has been studied as a potential cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPPC is also relatively inexpensive, making it an attractive option for researchers on a budget. However, there are also limitations to the use of EPPC in lab experiments. EPPC has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, EPPC has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on EPPC. One area of research is the study of EPPC in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is the study of EPPC in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of EPPC and its effects in living organisms.
Métodos De Síntesis
The synthesis of EPPC involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of EPPC are 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid and 2-ethoxyaniline. The two compounds are combined and reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. The intermediate is then treated with ethyl chloroformate to form the final product, EPPC.
Aplicaciones Científicas De Investigación
EPPC has been found to have a wide range of scientific research applications. One of the primary applications of EPPC is in the study of the immune system. EPPC has been found to modulate the activity of T cells, which play a critical role in the immune response. EPPC has also been found to have anti-inflammatory effects and has been used in the study of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C22H24N2O6 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-3-29-19-10-5-4-9-18(19)23-20(25)14-30-22(27)15-11-21(26)24(13-15)16-7-6-8-17(12-16)28-2/h4-10,12,15H,3,11,13-14H2,1-2H3,(H,23,25) |
Clave InChI |
XZXTUNGSXDRMJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-6-[4-ethyl-3-(1-pyrrolidinylsulfonyl)phenyl]pyridazine](/img/structure/B270820.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)